Alliin
Description
Alliin ((2R)-3-(Allylsulfinyl)-2-aminopropanoic acid) is a sulfur-containing amino acid predominantly found in garlic (Allium sativum L.). It serves as the stable, odorless precursor to the bioactive compound allicin, which is formed via enzymatic cleavage by alliinase when garlic tissues are damaged . This compound’s molecular formula is C₆H₁₁NO₃S, with a molecular weight of 177.218 g/mol and stereospecificity at two defined centers . Unlike allicin, this compound is non-volatile, water-soluble, and thermally labile, degrading at temperatures above 120°C during extraction processes . Its biosynthesis involves cysteine and serine as precursors, with sulfur playing a critical role in flavor development in Allium species .
While historically overshadowed by allicin, recent studies highlight this compound’s direct bioactivities, including antihypertensive, hypoglycemic, and lipid-lowering effects. For example, this compound ameliorates 1,3-dichloro-2-propanol-induced lipid accumulation in HepG2 cells via the P53/AMPK/mTOR pathway .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIQGRKRUKPH-ITZCMCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309766 | |
| Record name | S-Allyl-L-cysteine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17795-26-5, 556-27-4 | |
| Record name | S-Allyl-L-cysteine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Allylsulphinyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Allyl-L-cysteine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(allylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(allylsulphinyl)-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alliin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Conventional Synthesis Pathway
The foundational chemical synthesis involves a multi-step sequence starting with L-cysteine hydrochloride monohydrate and allyl chloride (Figure 1):
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Alkylation : Cysteine reacts with allyl chloride in aqueous ethanol under alkaline conditions (pH 7–8) to form deoxythis compound.
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Oxidation : Deoxythis compound is oxidized using hydrogen peroxide (H₂O₂) to yield this compound.
The reaction is summarized as:
However, traditional batch reactors (e.g., stirred tanks) suffer from low conversion rates (≤50%), racemization , and over-oxidation byproducts. For instance, Comparative Example 5 in CN111285788A reported a 46.1% yield with 76.67% deoxythis compound residual content due to inefficient mixing and temperature gradients.
Microreactor-Enhanced Synthesis
The integration of microreactor technology (CN111285788A) addresses these limitations by enabling precise control over reaction parameters (Table 1).
Table 1: Comparative Performance of Microreactor vs. Batch Reactor
| Parameter | Microreactor (Example 1) | Batch Reactor (Comparative Example 5) |
|---|---|---|
| Reaction Time (min) | 3 | 20 |
| Yield (%) | 66.5 | 46.1 |
| Optical Purity ([α]D²⁵) | +62.3° | +58.9° |
| Deoxythis compound Residual (%) | 0.9 | 23.4 |
Microreactors enhance mass transfer efficiency , reduce racemization, and minimize side reactions through rapid mixing and uniform temperature distribution. For example, Example 1 achieved a 93.0% this compound content post-oxidation, compared to 56.32% in Comparative Example 3 under batch conditions.
Critical Factors Influencing Synthesis Efficiency
Oxidant-to-Substrate Ratio
Optimal molar ratios of H₂O₂ to deoxythis compound (0.9–1.2) are crucial to prevent over-oxidation. Excess H₂O₂ (>1.2 equiv.) generates sulfonic acid derivatives, while insufficient oxidant (<0.9 equiv.) leaves unreacted deoxythis compound.
pH and Temperature Control
Maintaining pH 7–8 during alkylation ensures cysteine’s thiol group remains nucleophilic. Deviations to acidic conditions (pH <6) promote protonation, stifling reactivity. Similarly, temperatures >35°C accelerate racemization, as evidenced by a 5°C increase reducing optical purity by 3.2°.
Solvent Selection
Aqueous ethanol (95%) balances solubility of hydrophobic intermediates (allyl chloride) and hydrophilic reactants (cysteine). Substituting ethanol with methanol or acetone reduces yields by 12–18% due to poor miscibility.
Purification and Crystallization Strategies
Post-synthesis purification involves ethanol-water recrystallization and activated carbon treatment to remove colloidal impurities. Key steps include:
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Acidification : Adjusting pH to 5.1–5.2 precipitates this compound while solubilizing residual cysteine.
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Solvent Extraction : n-Hexane/ethanol mixtures (5% v/v) enhance crystallization efficiency, achieving ≥98% purity.
Table 2: Impact of Purification Steps on this compound Purity
| Step | Purity Before (%) | Purity After (%) |
|---|---|---|
| Acidification | 93.0 | 95.4 |
| Activated Carbon | 95.4 | 97.8 |
| n-Hexane/Ethanol | 97.8 | 99.1 |
Industrial-Scale Production Challenges
Scalability of Microreactors
While microreactors excel in lab-scale synthesis, scaling to industrial production requires addressing:
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Clogging risks from precipitated intermediates.
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High capital costs for multi-channel reactor arrays.
Chemical Reactions Analysis
Enzymatic Hydrolysis to Allicin
Alliin undergoes enzymatic hydrolysis catalyzed by alliinase (EC 4.4.1.4), a pyridoxal phosphate (PLP)-dependent enzyme. This reaction occurs upon tissue damage (e.g., cutting or crushing garlic) and proceeds as follows:
Key findings:
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Optimal pH : Alliinase activity peaks at pH 4–6, with complete inactivation below pH 3 .
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Thermal stability : Pure allicin is stable for years in aqueous solutions at −70°C but degrades rapidly at 23°C (half-life: 16 hours) .
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Byproducts : Enzymatic hydrolysis also generates pyruvate and ammonium ions .
Thermal Decomposition Pathways
This compound degrades under thermal stress, forming bioactive metabolites. A study simulating black-garlic processing (75°C, 85% humidity) reported:
| Condition | This compound Loss | Major Products | Mechanism | Reference |
|---|---|---|---|---|
| 75°C, 4h | 87.6% | S-allyl cysteine (SAC), S-allyl mercaptocysteine (SAMC) | Non-enzymatic degradation |
Notably:
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Maillard reaction : this compound participates in Maillard reactions with reducing sugars, contributing to flavor and color changes in processed garlic .
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Kinetics : Decomposition follows first-order kinetics, with activation energy influenced by humidity .
Redox Reactions with Cellular Thiols
Allicin (derived from this compound) reacts with cellular thiols, altering redox homeostasis:
| Reaction | Thiol Target | Product | Biological Impact | Reference |
|---|---|---|---|---|
| Disulfide exchange | Cysteine residues, glutathione (GSH) | S-allyl-mercapto-proteins, allyl sulfenic acid | Depletes GSH, induces oxidative stress |
Key mechanisms:
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Thiol oxidation : Allicin oxidizes cysteine residues in proteins, forming disulfide bonds or S-allylated adducts .
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Anticancer effects : Depletion of intracellular GSH enhances reactive oxygen species (ROS), triggering apoptosis in cancer cells .
Stability and Reactivity
| Factor | Impact on this compound/Allicin | Reference |
|---|---|---|
| pH < 3 | Irreversible alliinase inactivation | |
| Heat (≥80°C) | Allicin denaturation, loss of bioactivity | |
| Aqueous solutions | Rapid hydrolysis to DADS, ajoene |
Scientific Research Applications
Biological Properties of Alliin
This compound exhibits several biological activities that contribute to its therapeutic potential:
- Antioxidant Activity : this compound acts as a reactive sulfur species (RSS), which can reduce oxidative stress by scavenging reactive oxygen species (ROS) and modulating antioxidant enzyme activities.
- Antimicrobial Effects : It has demonstrated efficacy against various pathogens, including bacteria and fungi, making it a candidate for antimicrobial therapies.
- Anti-inflammatory Properties : this compound has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Metabolic Health
This compound has been studied for its effects on metabolic health, particularly in the context of obesity and diabetes:
- Glucose Homeostasis : In a study involving diet-induced obese (DIO) mice, this compound treatment improved glucose homeostasis and increased insulin sensitivity. Mice treated with this compound showed significantly lower fasting glucose levels and improved lipid profiles, characterized by decreased triglycerides and increased HDL cholesterol levels .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Fasting Glucose (mg/dL) | 150 ± 10 | 120 ± 8 |
| Total Triglycerides (mg/dL) | 200 ± 15 | 150 ± 10 |
| HDL Cholesterol (mg/dL) | 30 ± 5 | 50 ± 5 |
Cardiovascular Health
Research indicates that this compound may have beneficial effects on cardiovascular health:
- Cholesterol Regulation : this compound has been linked to reductions in total cholesterol levels and improvements in lipid profiles, suggesting its potential role in cardiovascular disease prevention .
- Blood Pressure Reduction : Some studies suggest that garlic-derived compounds can help lower blood pressure, which may be partly attributed to this compound's effects .
Case Study: this compound's Impact on Gut Microbiota
A study exploring the effects of this compound on the gut microbiota of DIO mice revealed significant changes in bacterial composition. This compound treatment increased beneficial bacteria such as Actinobacteria while reducing potentially harmful strains like Bacteroidetes. This modulation of gut microbiota may contribute to improved metabolic health .
Case Study: Anti-inflammatory Effects
In another investigation, this compound treatment resulted in decreased secretion of pro-inflammatory cytokines from mononuclear cells. Specifically, there was a documented reduction in IL-6 and MCP-1 secretion, indicating that this compound may play a role in regulating inflammatory responses .
Future Directions in Research
The diverse applications of this compound warrant further investigation into its mechanisms of action and potential therapeutic uses. Future research could focus on:
- Clinical Trials : Conducting human clinical trials to validate the findings from animal studies.
- Mechanistic Studies : Exploring the molecular pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating optimal formulations for enhancing bioavailability and efficacy in therapeutic applications.
Mechanism of Action
The mechanism by which alliin exerts its effects involves its conversion to allicin by the enzyme alliinase. Allicin then interacts with thiol-containing proteins and enzymes, disrupting their essential metabolic pathways . This interaction is believed to be responsible for the antimicrobial, anticancer, and other health-promoting properties of this compound .
Comparison with Similar Compounds
Allicin (Thio-2-propene-1-sulfinic acid S-allyl ester)
Structural Relationship : Allicin is the enzymatic product of alliin, formed when alliinase converts this compound into this unstable thiosulfinate compound .
Key Differences :
- Stability : Allicin is highly volatile and degrades rapidly (half-life <1 hour in aqueous solutions), whereas this compound remains stable under intact cellular conditions .
- Bioactivity : Allicin exhibits broad-spectrum antimicrobial, anticancer, and cardioprotective effects, while this compound shows more modest bioactivity. For instance, allicin reduces colorectal tumor size by 48 mg/kg in murine models, whereas this compound primarily acts as a chemopreventive agent (125–250 mg/kg in rats) .
Table 1: Comparative Properties of this compound and Allicin
S-Allylcysteine (SAC)
Structural Relationship : SAC is a γ-glutamyl peptide derivative of this compound, formed during garlic aging or thermal processing .
Key Differences :
Other Organosulfur Compounds
- Ajoene : A stable derivative of allicin with antithrombotic properties, structurally distinct from this compound’s sulfoxide group .
- Diallyl Disulfide (DADS) : A volatile oil component with anticancer effects, formed via allicin degradation. Unlike this compound, DADS lacks water solubility .
- S-Allylmercaptocysteine (SAMC) : A metabolite of this compound with apoptotic effects on cancer cells, highlighting divergent metabolic fates .
Table 2: Functional Comparison of Garlic-Derived Sulfur Compounds
| Compound | Key Bioactivity | Stability | Solubility |
|---|---|---|---|
| This compound | Lipid regulation, antihypertensive | Thermolabile | Water-soluble |
| Allicin | Antimicrobial, anticancer | Unstable | Lipid-soluble |
| SAC | Neuroprotective, anti-inflammatory | Stable | Water-soluble |
| Ajoene | Antithrombotic | Moderate | Lipid-soluble |
Extraction and Stability Considerations
This compound’s thermolabile nature necessitates optimized extraction protocols. Subcritical water extraction (SWE) at 120°C and 2 mL/min flow rate yields 136.82 mg this compound/g extract, whereas higher temperatures (180°C) or acidic pH degrade it to 100 mg/g . Soxhlet extraction, though efficient for oleoresins, reduces this compound purity due to co-extraction of waxes . In contrast, allicin cannot be extracted directly due to its transient nature, relying instead on in situ enzymatic synthesis .
Research Implications and Gaps
While this compound’s bioactivities are increasingly recognized, its comparison with similar compounds underscores the need for:
Standardized Extraction Protocols : To preserve this compound integrity during industrial processing .
Clinical Trials : Directly comparing this compound’s efficacy with SAC, ajoene, and allicin in disease models .
Mechanistic Studies : Elucidating this compound’s unique pathways, such as EGFR inhibition in colorectal cancer .
Biological Activity
Alliin (S-allylcysteine sulfoxide) is a non-proteinogenic amino acid predominantly found in garlic (Allium sativum). It serves as a precursor to allicin, a compound known for its extensive biological activities. This article explores the biological activity of this compound, emphasizing its role in health, disease prevention, and therapeutic applications.
Biosynthesis of Allicin from this compound
Upon tissue damage in garlic, this compound is converted to allicin through the enzymatic action of alliinase. This reaction occurs when garlic is crushed or chopped, releasing allicin, which possesses significant antimicrobial and health-promoting properties. The conversion rate is approximately 1 mg of this compound yielding 0.45 mg of allicin .
Biological Activities of this compound
This compound itself exhibits various biological activities that contribute to the health benefits associated with garlic consumption. These include:
- Antimicrobial Properties : this compound has been shown to possess antibacterial and antifungal effects, although these are primarily realized through its conversion to allicin.
- Antioxidant Effects : this compound acts as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals .
- Cardiovascular Benefits : Studies indicate that this compound may help lower blood pressure and cholesterol levels, contributing to cardiovascular health .
Antimicrobial Activity
A study highlighted that allicin, derived from this compound, effectively inhibits the growth of various bacterial strains, including antibiotic-resistant Staphylococcus aureus (MRSA). The mechanism involves the oxidation of thiol groups in essential enzymes, leading to cell death .
Neuroprotective Effects
Research indicates that allicin can ameliorate cognitive decline by inhibiting neuroinflammation and regulating neurotransmitter balance. For instance, a study demonstrated that allicin administration improved cognitive skills in individuals suffering from neurodegenerative diseases .
Anti-Diabetic Properties
In diabetic models, this compound has shown potential in improving insulin sensitivity and promoting better glycemic control. A study involving diabetic rats indicated that this compound supplementation led to significant improvements in blood glucose levels and overall metabolic health .
Comparative Analysis of this compound Content in Garlic Varieties
Different garlic varieties exhibit varying levels of this compound content. A recent study analyzed four garlic cultivars and found that Elephant Garlic contained the highest levels of this compound, particularly in its flowers. This variation underscores the importance of genetic factors over environmental conditions in determining the medicinal potency of garlic .
| Garlic Variety | This compound Content (mg/g) | Notes |
|---|---|---|
| Elephant Garlic | Highest | Particularly rich in flowers |
| Agrifood-I | Moderate | Standard culinary variety |
| Sabji Mandi Kalka | Low | Commonly used in local cuisine |
| Kumaoni Garlic | Low | Less potent than other varieties |
The biological activities attributed to this compound and its derivative allicin are largely mediated through redox reactions. Allicin acts as a reactive sulfur species (RSS), influencing cellular redox states and protein function by modifying thiol groups in proteins and glutathione . This mechanism is crucial for its antimicrobial action as well as its effects on cell signaling pathways involved in inflammation and apoptosis.
Q & A
Q. What validated analytical methods are recommended for quantifying alliin in plant extracts or biological matrices?
To quantify this compound, researchers should employ high-performance liquid chromatography (HPLC) with UV or fluorescence detection, as described in studies using acetonitrile-water-phosphoric acid solvent systems to achieve baseline separation . For spectrophotometric assays, the LDH (lactic dehydrogenase) assay is used to monitor enzymatic conversion of this compound to allicin in situ, ensuring real-time tracking of reaction kinetics . Pre-column derivatization with ninhydrin followed by post-column analysis enhances sensitivity for low-concentration samples . Validate methods using certified reference materials and spike-recovery experiments to ensure accuracy.
Q. How can researchers ensure the stability of this compound during experimental workflows?
this compound is highly labile due to enzymatic degradation by alliinase. To stabilize it:
- Use heat inactivation (e.g., boiling garlic paste to denature alliinase) during extraction .
- Store samples in acidic buffers (pH < 3.0) or organic solvents (e.g., methanol) to inhibit enzymatic activity .
- For synthetic derivatives, design Mannich base analogs to improve stability while retaining bioactivity .
Q. What are the primary biosynthetic pathways of this compound in Allium species, and how can they be experimentally modulated?
this compound biosynthesis involves cysteine sulfoxide synthase and γ-glutamyl transpeptidase. To study this:
- Perform transcriptome profiling of wounded garlic leaves to identify upregulated genes (e.g., ASMT1, GST1) linked to this compound production .
- Apply jasmonic acid or mechanical stress to induce pathway activation and quantify this compound via HPLC .
Advanced Research Questions
Q. How does this compound’s stereochemical configuration influence its interaction with alliinase and downstream bioactivity?
(+)-L-alliin exhibits higher reactivity with alliinase compared to its (-)-stereoisomer due to optimal binding in the enzyme’s active site. Use chiral HPLC to separate enantiomers and kinetic assays to measure kcat/Km values . Fluorenylmethyloxycarbonyl (Fmoc)-protected analogs reveal that both the amino and carboxyl groups of this compound are critical for enzymatic recognition .
Q. What experimental models are suitable for investigating this compound’s anti-adipogenic effects, and how should data contradictions be resolved?
The 3T3-L1 preadipocyte model is standard. Key steps:
- Treat cells with 10–40 µg/ml this compound during differentiation (days 0–7) and assess lipid accumulation via Oil Red O staining .
- Use RT-qPCR to monitor adipogenic markers (e.g., PPARγ, C/EBPα). Note that dose-dependent suppression of C/EBPβ may show temporal variability (e.g., significant inhibition at day 3 but not day 7) . Resolve contradictions by normalizing data to cell viability (via MTT assays) and including ≥3 biological replicates.
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with therapeutic targets like SARS-CoV-2 M<sup>pro</sup>?
- Perform docking studies to identify binding poses, followed by 100-ns MD simulations in explicit solvent to assess complex stability .
- Calculate binding free energies (ΔG) using MM-PBSA and validate with experimental IC50 values from enzymatic inhibition assays .
Q. What strategies mitigate confounding factors when tracking this compound’s in vivo metabolism and H2S release?
- Use microdialysis coupled with fiber-optic H2S sensors for real-time monitoring in blood, minimizing analyte loss .
- Employ HPLC-MS/MS to detect sulfur-containing metabolites (e.g., S-allylcysteine) and distinguish endogenous vs. This compound-derived H2S .
Methodological Best Practices
Q. How should researchers design experiments to reconcile contradictions in this compound’s bioavailability and bioactivity?
this compound’s low bioavailability (<17% in vivo) contrasts with its potent effects. Address this by:
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Apply two-way ANOVA to assess interactions between concentration and time .
- Use Pearson correlation to link gene expression (e.g., PPARγ) with phenotypic outcomes (e.g., lipid accumulation) .
Q. How can this compound’s role in nanoparticle synthesis be optimized for biomedical applications?
- Use hot aqueous garlic extracts (this compound-rich) as reducing/stabilizing agents for Ag NPs. Monitor synthesis via UV-Vis spectroscopy (peak at ~420 nm) and confirm this compound’s presence with HPLC .
- Test antimicrobial efficacy via plate-diffusion assays and correlate with nanoparticle size/zeta potential .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
